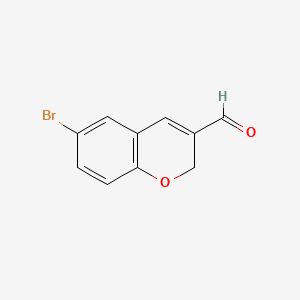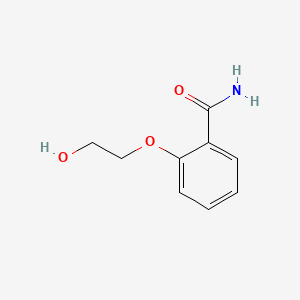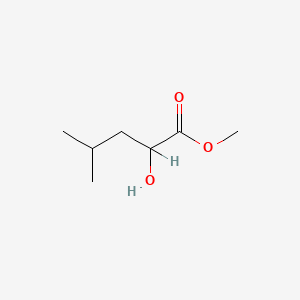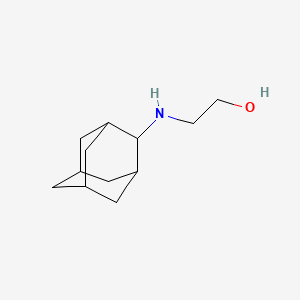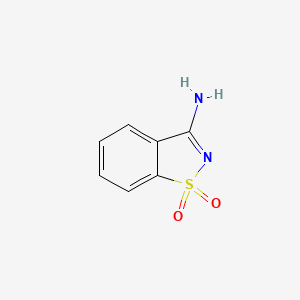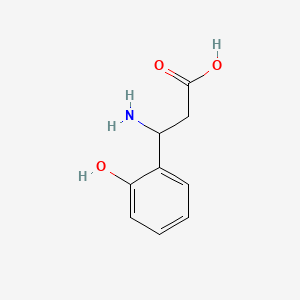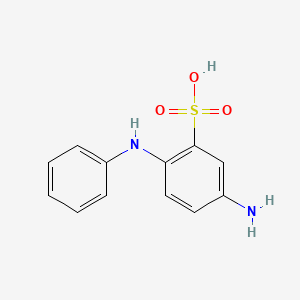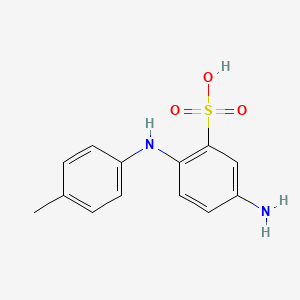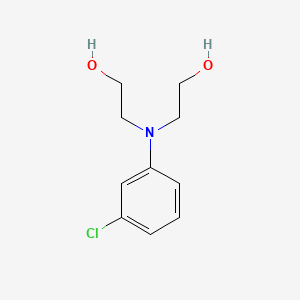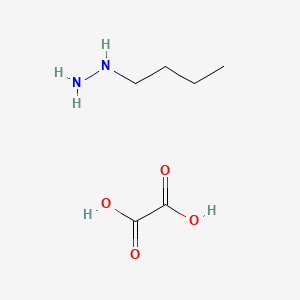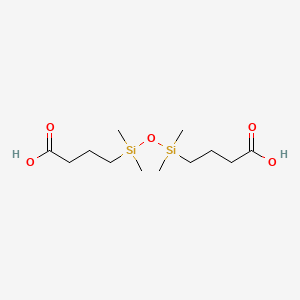
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane
Overview
Description
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (1,3-BCPTD) is an organosilicon compound with a unique structure and properties. It is a versatile material that has been used in a variety of applications due to its ability to form strong bonds with both organic and inorganic molecules. 1,3-BCPTD is a versatile and highly efficient reagent for organic synthesis and for the preparation of a variety of organic compounds. It is also used in a range of industrial and scientific applications, including drug delivery systems, sensors, and catalysts.
Scientific Research Applications
Synthesis and Structural Characterization
- A Novel Siloxane-containing Dicarboxylic Acid and Derivatives : This research discusses the synthesis of a new dicarboxylic acid derivative of 1,3-bis(3-carboxypropyl)tetramethyldisiloxane, its ester macrocycle, and supramolecular structure with a copper complex. The study includes characterizations using single-crystal X-ray crystallography, FTIR, and NMR spectral techniques. It highlights the potential applications in coordination chemistry and material science due to its ability to form complex structures (Zaltariov et al., 2014).
Surface Activity and Micelle Formation
- 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane-sulfate : This study investigated the structure and properties of 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate, emphasizing its surface activity and ability to form micelles in solution. This compound shows promise in applications requiring surface-active agents and micelle formation in solution (Nistor et al., 2012).
Metal-Organic Frameworks
- Metal-Organic Frameworks : The compound has been used in the creation of metal–organic frameworks, demonstrating its utility in the development of new materials with unique properties such as increased hydrophobic character and potential for gas sorption applications (Vlad et al., 2014).
Polymers and Resins
- Epoxy Resins and Polyimides : Research on the synthesis of imide ring and siloxane-containing cycloaliphatic epoxy resins from 1,3-bis(3-aminopropyl)tetramethyldisiloxane indicates its role in enhancing thermal stability, mechanical, and dielectric properties of epoxy resins. The flexibility of the siloxane segment contributes to these improved properties (Tao et al., 2007).
Catalysis
- Catalysis in Polymerization : It has been used as a catalyst in the ring-opening polymerization of cyclic siloxanes. This application is significant in synthesizing high-purity, high-molecular-weight polymers, particularly in the field of silicone polyureas with elastomeric properties (Hoffman & Leir, 1991).
Safety and Hazards
When handling 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, also known as 4,4’-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dibutanoic acid, is a type of organosilicon compound It is widely used in organic synthesis and material science , suggesting that its targets could be various depending on the specific application.
Mode of Action
It is often used as a cross-linking agent and plasticizer for silicone rubber . This suggests that it may interact with its targets by forming covalent bonds, thereby altering the physical and chemical properties of the target materials.
Biochemical Pathways
Given its use in material science and organic synthesis , it can be inferred that it may participate in various chemical reactions and influence the formation of different compounds.
Pharmacokinetics
It’s known that the compound is a solid substance with low volatility and is soluble in organic solvents such as alcohols, ketones, and esters . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its use as a cross-linking agent and plasticizer for silicone rubber , it can be inferred that it may alter the physical and chemical properties of the target materials, leading to changes in their structure and function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is stable at room temperature and has good thermal and chemical stability . It reacts with aqueous base , suggesting that its action can be influenced by pH. Furthermore, its solubility in organic solvents suggests that the presence of such solvents can also affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and function of the enzymes. Additionally, this compound can act as a substrate or inhibitor in certain biochemical pathways, further affecting the overall biochemical landscape .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to upregulation or downregulation of target genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it can exhibit toxic or adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing their activity and the overall metabolic flux. This compound can also affect the levels of certain metabolites, leading to changes in cellular energy balance and biosynthetic processes. The interactions with cofactors and other regulatory molecules further modulate its role in metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its hydrophobicity and affinity for certain biomolecules. Accumulation in specific tissues can lead to localized effects, which are important for understanding its overall impact on the organism .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for its activity and function, as it determines the specific cellular processes it can affect .
properties
IUPAC Name |
4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5Si2/c1-18(2,9-5-7-11(13)14)17-19(3,4)10-6-8-12(15)16/h5-10H2,1-4H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFJTRYBMVMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC(=O)O)O[Si](C)(C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062990 | |
| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3353-68-2 | |
| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in the formation of coordination polymers?
A1: this compound acts as a bridging ligand in the formation of coordination polymers. Its structure, featuring two carboxylate groups separated by a flexible siloxane backbone, allows it to coordinate to metal centers in various ways. This flexibility enables the creation of diverse polymeric architectures with varying properties. For instance, research has shown its ability to bridge copper(II) ions, forming coordination polymers with varying polycoordination degrees. Furthermore, its deprotonation state can significantly influence the final structure of the coordination polymer.
Q2: How does the presence of the siloxane group in this compound influence the properties of the resulting materials?
A2: The siloxane group (Si-O-Si) introduces flexibility and hydrophobicity to the molecule. This can impact the solubility of the resulting materials in organic solvents and influence their thermal properties. For example, α,ω-telechelic polydimethylsiloxanes synthesized with this compound exhibited modified thermal and thermo-oxidative stability compared to polymers with different terminal groups.
Q3: Can this compound be utilized in the construction of Metal-Organic Frameworks (MOFs)?
A3: Yes, research has demonstrated the successful incorporation of this compound in the construction of MOFs. In these structures, it acts as a bridging ligand, connecting dinuclear copper(II) paddle-wheel units to form complex 2D coordination networks. The flexibility of the ligand contributes to the formation of a unique architecture where hydrogen bonding with imidazole molecules further stabilizes the framework.
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Several analytical techniques are used to study this compound and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and molecular weight determination of polymers.
- Infrared (IR) Spectroscopy: To identify functional groups and study the formation of coordination bonds.
- UV-Vis Spectroscopy: Used alongside IR spectroscopy to confirm polymer formation and study electronic transitions.
- Thermogravimetric Analysis (TGA): To investigate the thermal stability and degradation behavior of materials containing this compound. ,
- Single-crystal X-ray diffraction: To determine the crystal structure and arrangement of molecules within a crystal lattice, as demonstrated in the study of a copper-based MOF.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



